molecular formula C21H20O5 B2647560 (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-60-3

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2647560
CAS No.: 620546-60-3
M. Wt: 352.386
InChI Key: DOHVUBFOZRDMMX-ODLFYWEKSA-N
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Description

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran ring, a methylbenzylidene group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylbenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
  • Methyl 2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Uniqueness

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is unique due to the presence of the (Z)-configuration, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-9-10-17-18(12-16)26-19(20(17)22)11-15-8-6-5-7-13(15)2/h5-12,14H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHVUBFOZRDMMX-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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